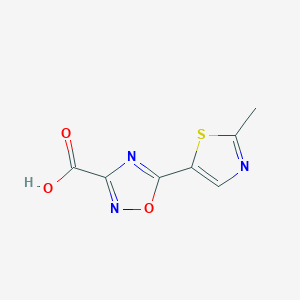
4-Acetyl-2-chlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-chlorobenzonitrile is an organic compound with the molecular formula C9H6ClNO and a molecular weight of 179.6 g/mol . It is a colorless liquid that is soluble in alcohols, ethers, chlorinated hydrocarbons, and esters, but only slightly soluble in water . This compound is used as a starting material and intermediate in organic synthesis, particularly in the preparation of nitrogen-containing organic compounds such as piperazine and pyrazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Acetyl-2-chlorobenzonitrile can be synthesized through several routes. One common method involves the reaction of benzoic acid with anhydrous aluminum chloride to form benzoyl chloride, which is then reacted with acetyl chloride to produce 4-acetylbenzoyl chloride. This intermediate is then reacted with silver chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of chlorotoluenes. This process is more economical and environmentally friendly compared to other methods. The reaction typically occurs at elevated temperatures and in the presence of a catalyst, resulting in high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, to form different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of amides or other substituted derivatives.
Reduction: Formation of 4-amino-2-chlorobenzonitrile.
Oxidation: Formation of 4-acetyl-2-chlorobenzoic acid.
Applications De Recherche Scientifique
4-Acetyl-2-chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various nitrogen-containing compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-acetyl-2-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzonitrile: Similar in structure but lacks the acetyl group.
2-Chlorobenzonitrile: Similar but with the chlorine atom in a different position.
4-Acetylbenzonitrile: Similar but lacks the chlorine atom.
Uniqueness
4-Acetyl-2-chlorobenzonitrile is unique due to the presence of both the acetyl and chlorine groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C9H6ClNO |
|---|---|
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
4-acetyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C9H6ClNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3 |
Clé InChI |
YNHRDFFTDYHXSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)




![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)





